Alvimopan-d5

描述

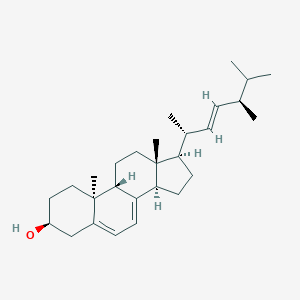

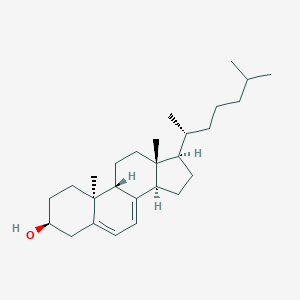

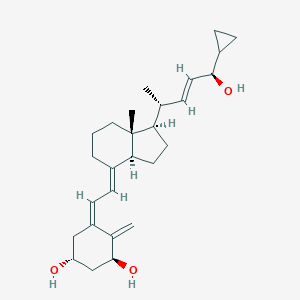

Alvimopan-d5 is intended for use as an internal standard for the quantification of alvimopan . Alvimopan is a μ-opioid receptor antagonist . It is selective over the κ- and δ-opioid receptors . It is used to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis .

Chemical Reactions Analysis

Alvimopan is primarily metabolized by intestinal flora to an active metabolite . Biliary secretion was considered the primary pathway for alvimopan elimination .Physical And Chemical Properties Analysis

The molecular weight of Alvimopan-d5 is 429.572 . The average weight of Alvimopan is 424.5326 . The chemical formula of Alvimopan is C25H32N2O4 .科研应用

Degradation Behavior Studies

Alvimopan, a peripherally acting mu-opioid receptor antagonist, has been extensively studied for its degradation behavior under different stress conditions. The identification and structural characterization of its degradation products (DP1-DP5) were achieved using high-performance liquid chromatography and nuclear magnetic resonance experiments. This research is crucial for understanding the stability and shelf-life of the drug (Baira, Mahamuni, & Talluri, 2019).

Binding Kinetics and Receptor Interactions

Studies have explored the binding kinetics of Alvimopan to the mu-opioid receptor, comparing it to other opioid antagonists. It was found that Alvimopan has a slower dissociation rate from the mu-opioid receptor compared to shorter-acting antagonists, which might explain its long duration of action (Cassel, Daubert, & Dehaven, 2005).

Clinical Efficacy in Managing Opioid-Induced Bowel Dysfunction

Alvimopan has been investigated for its efficacy in managing opioid-induced bowel dysfunction (OBD). Clinical trials demonstrated its ability to improve symptoms related to OBD, such as increased spontaneous bowel movements and reduced sensations of incomplete evacuation and straining (Webster et al., 2008).

Effectiveness in Postoperative Ileus

Several studies have focused on the effectiveness of Alvimopan in accelerating gastrointestinal recovery and reducing hospital stay for patients undergoing abdominal surgeries like hysterectomy (Herzog et al., 2006). Alvimopan's selective action as a peripherally acting μ-opioid antagonist makes it a valuable agent in clinical gastroenterology, especially in managing acute postoperative ileus (Camilleri, 2005).

Pharmacokinetic Studies

The pharmacokinetics of Alvimopan and its metabolite have been characterized in both healthy volunteers and surgical patients. These studies are essential for understanding dosage, absorption, metabolism, and excretion patterns, which are vital for its clinical application (Foss, Fisher, & Schmith, 2008).

Evaluation of Safety and Adverse Effects

Evaluating the safety and potential adverse effects of Alvimopan in various surgical contexts is crucial. Systematic reviews across different surgical procedures have provided insights into its safety profile and its effect on postoperative outcomes, confirming its usefulness in specific surgical contexts (Alhashemi et al., 2020).

Safety And Hazards

Alvimopan has a potential risk of myocardial infarction in patients using it long-term . It is also considered a moderate to severe irritant to the skin and eyes . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin .

未来方向

性质

IUPAC Name |

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-GAGGCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649379 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alvimopan-d5 | |

CAS RN |

1217616-62-0 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)

![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)